molecular formula C15H17F3N4O3 B2465544 N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396751-29-3

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2465544
CAS No.: 1396751-29-3
M. Wt: 358.321
InChI Key: ZBNFNGJEBSTWES-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17F3N4O3 and its molecular weight is 358.321. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h1-2,7,10H,3-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNFNGJEBSTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The structure incorporates a furan moiety, a piperidine derivative, and an oxadiazole functional group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O3C_{16}H_{18}F_3N_3O_3, with a molecular weight of approximately 413.518 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The trifluoromethyl group and the furan ring are particularly notable for their contributions to the compound's pharmacological profile.

Property Value
Molecular FormulaC16H18F3N3O3C_{16}H_{18}F_3N_3O_3
Molecular Weight413.518 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The mechanism involves targeting specific enzymes associated with cancer progression such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and cell cycle regulation .
  • Case Studies :
    • In vitro studies demonstrated that similar oxadiazole compounds increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
    • Another study highlighted that specific oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines including HeLa and CaCo-2 .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • Activity Against Bacteria : Similar compounds have shown effectiveness against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives ranged from 0.25 μg/mL to 2 μg/mL .
  • Mechanism : The antimicrobial action is hypothesized to involve inhibition of key biosynthetic pathways in bacterial cells, disrupting their ability to form biofilms and proliferate effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and binding affinity
Furan RingIncreases interaction with biological targets
Piperidine MoietyContributes to overall stability and solubility

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is being investigated for its potential therapeutic effects. Compounds containing the oxadiazole moiety are often associated with:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 .

Biological Research

The unique structural features of this compound make it a candidate for use as a biochemical probe. Its potential applications include:

  • Enzyme Inhibition Studies : The oxadiazole moiety can interact with specific enzymes, modulating their activity and providing insights into metabolic pathways.

Material Science

The compound may also find applications in the development of new materials due to its electronic properties. Its synthesis can serve as a building block for more complex molecular architectures used in:

  • Organic Electronics : The furan and trifluoromethyl groups can enhance the conductivity and stability of organic materials.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxadiazole-containing compounds:

Compound NameStructureBiological ActivityUnique Features
N-benzyl-N'-(5-trifluoromethyl)-1,3,4-thiadiazoleStructureAnticancerContains thiadiazole instead of oxadiazole
N-(phenylmethyl)-5-trifluoromethylthiadiazoleStructureAntimicrobialDifferent substituents on thiadiazole
5-Aryl-substituted 1,3,4-thiadiazolesStructureAnticancerVaried aryl groups affecting activity

The combination of furan and piperidine structures along with the trifluoromethyl group enhances its lipophilicity and potential biological activity compared to other compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen serves as a reactive site for nucleophilic substitutions, enabling modifications to the acetamide side chain.
Example reaction :
Replacement of the acetamide group with sulfonamide derivatives under alkaline conditions.

ReactantsConditionsProductYieldSource
Tosyl chloridePyridine, 0–5°C, 12 hrsSulfonamide-substituted piperidine analog68%

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, forming hydrazide intermediates.

ConditionsIntermediateFurther ReactivityOutcome
6M HCl, reflux, 8 hrsHydrazide derivativeCondensation with aldehydesFormation of Schiff bases
NaOH (20%), ethanol, 60°COpen-chain hydrazideAlkylation with methyl iodideN-methylated derivatives

Electrophilic Aromatic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, particularly at the 5-position.

Reaction TypeReagentConditionsProduct
NitrationHNO₃/H₂SO₄0°C, 2 hrs5-nitro-furan derivative
BrominationBr₂ in CCl₄RT, 1 hr5-bromo-furan analog

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with acetylene derivatives, forming fused heterocycles.

Partner ReagentCatalystProductApplication
PhenylacetyleneCuI, DMF, 80°CTriazole-fused oxadiazoleEnhanced bioactivity

Functionalization via Trifluoromethyl Group

The CF₃ group on the oxadiazole enables unique reactivity, such as radical-mediated coupling.

ReactionConditionsOutcomeSignificance
Photoredox couplingIr(ppy)₃, blue LEDCross-coupled aryl derivativesDiversification of aryl groups

Mechanistic Insights and Key Observations

  • Oxadiazole Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring during hydrolysis but activating it toward cycloadditions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions, while protic solvents favor hydrolysis .

  • Regioselectivity : Reactions at the furan ring predominantly occur at the 5-position due to electronic and steric factors.

Q & A

Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions, ensuring regioselectivity .
  • Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters under reflux with a base (e.g., triethylamine) to link the piperidine-oxadiazole core to the furan-methyl moiety .
  • Critical parameters : Temperature control (±2°C), anhydrous conditions, and reaction time (4–12 hours) to avoid side products .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC for purification .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include the furan proton (δ 6.2–7.4 ppm), trifluoromethyl carbon (δ 120–125 ppm, quartets), and acetamide carbonyl (δ 165–170 ppm) .
    • FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

  • Electron-withdrawing effect : Enhances metabolic stability by resisting oxidative degradation .
  • Lipophilicity : The CF₃ group increases logP, improving membrane permeability (e.g., blood-brain barrier penetration) .
  • SAR studies : Comparative assays with non-fluorinated analogs show ~50% higher cytotoxicity in MCF-7 cells, suggesting a direct role in target binding .

Q. What computational methods are suitable for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase). Key residues (e.g., TYR 158) may form hydrogen bonds with the oxadiazole nitrogen .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%F = 65–70) and toxicity (AMES test negative) .
  • MD simulations : GROMACS to evaluate stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structure-activity relationships (SAR) be explored to optimize anti-inflammatory properties?

  • Substituent variation : Replace the furan-2-ylmethyl group with benzofuran or thiophene analogs to assess changes in COX-2 inhibition .
  • In vivo models : Formalin-induced rat paw edema assays show dose-dependent reduction in swelling (ED₅₀ = 25 mg/kg) .
  • Mechanistic studies : ELISA-based quantification of TNF-α and IL-6 levels in serum post-administration .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Dose-response curves : Test IC₅₀ values in triplicate across 5–7 concentrations (e.g., 1–100 μM) .
  • Control assays : Include cisplatin (positive control) and DMSO (vehicle control) to normalize data .
  • Omics integration : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

Functional GroupNMR (δ, ppm)FTIR (cm⁻¹)
Furan protons6.3–7.4 (¹H)3100 (C-H stretch)
CF₃ group120–125 (¹³C)1150–1200 (C-F)
Acetamide carbonyl168.5 (¹³C)1680 (C=O)

Q. Table 2: In Vitro Cytotoxicity Screening

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (breast cancer)12.4Doxorubicin (0.8)
A549 (lung cancer)18.7Cisplatin (4.2)
HEK293 (normal)>100N/A

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